PDE10A Inhibition: 5-Methyl Derivative Achieves 9.60 nM IC50, Surpassing Unsubstituted and Alternative Methyl-Position Analogs
A derivative of 5-methyl-[1,2,4]triazolo[1,5-a]pyridine (5-Methyl-2-[2-(4-pyridin-3-yl-1H-imidazol-2-yl)-ethyl]-[1,2,4]triazolo[1,5-a]pyridine) exhibits an IC50 of 9.60 nM against PDE10A [1]. This value represents a substantial potency improvement relative to the unsubstituted [1,2,4]triazolo[1,5-a]pyridine scaffold, which typically yields PDE10A IC50 values in the micromolar range for minimally elaborated analogs [2]. The 5-methyl substitution contributes to enhanced hydrophobic interactions within the PDE10A active site, a property not observed with 6-methyl or 7-methyl regioisomers due to altered spatial orientation of the methyl group [2].
| Evidence Dimension | PDE10A enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 9.60 nM |
| Comparator Or Baseline | Unsubstituted [1,2,4]triazolo[1,5-a]pyridine scaffold derivatives (micromolar range IC50) |
| Quantified Difference | >100-fold improvement in potency |
| Conditions | PDE enzyme assay, 60 µL samples, enzyme amount sufficient to convert 20–25% of cyclic nucleotide substrate, T = 25 °C |
Why This Matters
The nanomolar PDE10A inhibition potency of this 5-methyl derivative establishes it as a preferred starting point for CNS drug discovery programs targeting schizophrenia and Huntington's disease, whereas unsubstituted or alternatively methylated analogs require additional synthetic elaboration to achieve comparable activity.
- [1] BindingDB BDBM164291. 5-Methyl-2-[2-(4-pyridin-3-yl-1H-imidazol-2-yl)-ethyl]-[1,2,4]triazolo[1,5-a]pyridine. IC50: 9.60 nM. US9669029. View Source
- [2] Lundbeck A/S. Heteroaromatic aryl triazole derivatives as PDE10A enzyme inhibitors. US20120309764A1, 2012. View Source
